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Core Phase 3 Efficacy & Safety Results

This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1]

[2] [3].

Parameter
BSV Group
(BSV-BSV)

TDF Group (TDF-
BSV)

Statistical
Significance (P-
value)

Virologic Response (HBV DNA
<69 IU/mL) at Week 48 [3]

Comparable to

TDF

Comparator Met non-inferiority

criteria

Virologic Response (HBV DNA
<69 IU/mL) at Week 144 [1] [2]

87.7% (71/81) 92.1% (70/76) P = 0.36

Complete Virologic Response
(HBV DNA <20 IU/mL) at Week
144 [2]

80.3% (65/81) 85.5% (65/76) P = 0.38

ALT Normalization Rate at Week
144 [1]

Similar between
groups

Similar between
groups

Not Significant

HBeAg Seroconversion at Week
144 [1]

Similar between
groups

Similar between
groups

Not Significant
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Parameter
BSV Group
(BSV-BSV)

TDF Group (TDF-
BSV)

Statistical
Significance (P-
value)

Drug-Resistant Mutations [1] None observed Not applicable

Bone Mineral Density (BMD)
Change [1] [2]

Well-preserved Significantly improved

after switching to BSV

Renal Function (eGFR) Change
[1] [2]

Well-preserved Significantly improved

after switching to BSV

Detailed Experimental Protocols

For researchers, the key methodological details of the phase 3 trial are as follows:

Study Design: The initial phase was a randomized, multicenter, double-blind, active-controlled

noninferiority trial conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3].

This was followed by an open-label extensional study in which all patients received BSV for an

additional 96 weeks (total 144 weeks) [1] [2].

Patient Population: The study enrolled treatment-naïve adults with CHB. Key inclusion criteria

were HBsAg positivity for at least 6 months and elevated HBV DNA levels: >17,241 IU/mL for

HBeAg-positive patients and >1,724 IU/mL for HBeAg-negative patients [2].

Dosing Regimen: Patients in the BSV group received BSV 150 mg once daily, co-administered with

L-carnitine 660 mg to prevent carnitine depletion. The TDF group received TDF 300 mg once daily

[2] [3].

Primary Endpoint Assessment: The primary efficacy endpoint was the proportion of patients

achieving a virological response (HBV DNA <69 IU/mL) at week 48 [2] [3]. HBV DNA levels were

quantified every 12 weeks using the COBAS AmpliPrep/COBAS TaqMan test (lower limit of

detection: 20 IU/mL) [2].

Safety Monitoring: Safety assessments included [2] [3]:
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Bone Safety: Serial measurements of bone mineral density (BMD) at the hip and spine
using dual-energy X-ray absorptiometry (DEXA).
Renal Safety: Serial monitoring of estimated glomerular filtration rate (eGFR) and other

renal parameters.

The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.

Patient Enrollment
(HBeAg+ or HBeAg-)

Randomization 1:1

BSV Group
(BSV 150 mg + L-carnitine)

TDF Group
(TDF 300 mg)

48-Week
Double-Blind Phase

All Patients Receive
BSV 150 mg + L-carnitine

Primary Endpoint:
VR (HBV DNA <69 IU/mL)

Safety: BMD, eGFR

96-Week
Open-Label Extension

Study Completion
(Week 144)

Efficacy & Safety
Monitoring

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s627917?utm_src=pdf-body-img
https://www.smolecule.com/products/s627917?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Long-Term Outcomes and Real-World Evidence

Subsequent research has reinforced the phase 3 findings:

Hepatocellular Carcinoma (HCC) Risk: A large 2025 retrospective cohort study showed that BSV

users had a significantly lower incidence of HCC compared to entecavir (ETV) and TDF users, and
a similar incidence to TAF users, over a median follow-up of 38.6 months [4].

Switching from Long-Term TDF: A phase 4 trial demonstrated that patients with virologic
suppression on long-term TDF could safely switch to BSV. After 48 weeks, 100% of patients who
switched to BSV maintained virologic response, while also showing significant improvement in
hip and spine bone mineral density and stable renal function compared to those who continued

TDF [5] [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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